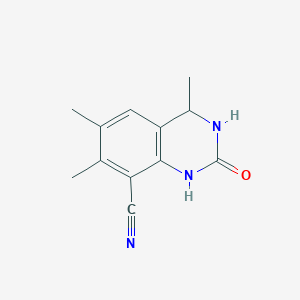
4,6,7-Trimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-8-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6,7-Trimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-8-carbonitrile is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core with three methyl groups and a nitrile group. It has garnered interest in various fields of research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-8-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-amino-3-cyano-4,6,7-trimethylquinazoline with appropriate reagents under controlled conditions. For instance, the reaction can be carried out in the presence of phosphorus oxychloride (POCl3) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance the reaction efficiency. The process is often scaled up from laboratory conditions to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
4,6,7-Trimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in chemical synthesis and research.
Applications De Recherche Scientifique
4,6,7-Trimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-8-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,6,7-Trimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-nitrile: This compound shares a similar core structure but differs in the position and number of methyl groups.
4,4,6-Trimethyl-2-oxo-1-phenyl-1,2,3,4-tetrahydropyridine-3-carbonitrile: Another similar compound with a phenyl group instead of a nitrile group.
Uniqueness
4,6,7-Trimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-8-carbonitrile is unique due to its specific arrangement of methyl groups and the presence of a nitrile group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
89638-57-3 |
|---|---|
Formule moléculaire |
C12H13N3O |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
4,6,7-trimethyl-2-oxo-3,4-dihydro-1H-quinazoline-8-carbonitrile |
InChI |
InChI=1S/C12H13N3O/c1-6-4-9-8(3)14-12(16)15-11(9)10(5-13)7(6)2/h4,8H,1-3H3,(H2,14,15,16) |
Clé InChI |
NFZTVWQIRWVEOX-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=C(C(=C(C(=C2)C)C)C#N)NC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![n-[2-(4-Nitrophenyl)ethyl]propan-2-amine](/img/structure/B11892949.png)
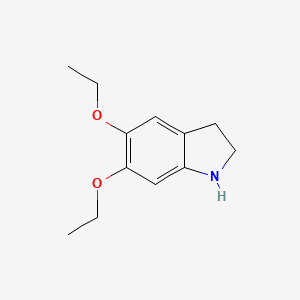


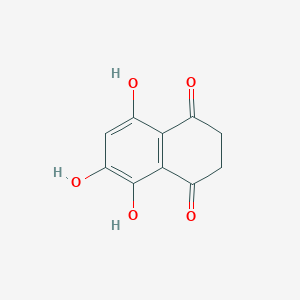


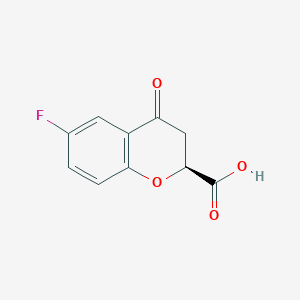


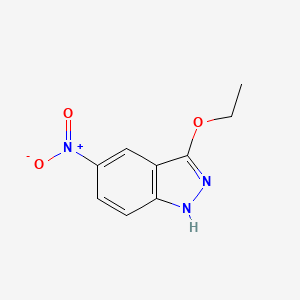
![N-[(3-Methoxyphenyl)methyl]-1,1,1-trimethylsilanamine](/img/structure/B11893037.png)

